![molecular formula C22H16ClFN4O4 B2735364 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chloro-4-fluorobenzyl)acetamide CAS No. 1260914-66-6](/img/structure/B2735364.png)
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chloro-4-fluorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chloro-4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C22H16ClFN4O4 and its molecular weight is 454.84. The purity is usually 95%.
BenchChem offers high-quality 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chloro-4-fluorobenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chloro-4-fluorobenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Kinase Inhibitory Activities
- Research Context : KX2-391, a Src kinase inhibitor, served as a model for synthesizing N-benzyl substituted acetamide derivatives with thiazole replacing the pyridine ring, leading to the creation of compounds with notable Src kinase inhibitory activities.
- Key Findings : The synthesized derivatives exhibited potent cell proliferation inhibition in various cancer cell lines, highlighting their potential in anticancer applications (Fallah-Tafti et al., 2011).
Photovoltaic Efficiency and Ligand-Protein Interactions
- Research Context : Bioactive benzothiazolinone acetamide analogs underwent spectroscopic and quantum mechanical studies to evaluate their potential as photosensitizers in dye-sensitized solar cells (DSSCs).
- Key Findings : These compounds demonstrated good light harvesting efficiency and favorable free energy for electron injection, suggesting their suitability for photovoltaic applications. Moreover, molecular docking studies with Cyclooxygenase 1 (COX1) indicated significant binding affinity (Mary et al., 2020).
Anticonvulsant Activities
- Research Context : Novel benzothiazole derivatives were synthesized and evaluated for their anticonvulsant properties.
- Key Findings : Among the synthesized compounds, certain derivatives showed high potency and lower neurotoxicity, making them potential candidates for anticonvulsant drugs (Liu et al., 2016).
Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) Dual Inhibitors
- Research Context : Investigations into various 6,5-heterocycles aimed at improving the metabolic stability of PI3Kα and mTOR inhibitors.
- Key Findings : The study revealed analogues with similar in vitro potency and in vivo efficacy to existing compounds, while showing reduced metabolic deacetylation, thereby enhancing their pharmacological profile (Stec et al., 2011).
GABAA/Benzodiazepine Receptor Binding
- Research Context : A new series of imidazo[1,5-a]quinoxaline amides and carbamates were synthesized and tested for their affinity to the GABAA/benzodiazepine receptor.
- Key Findings : These compounds exhibited a range of intrinsic efficacies and high affinity binding, indicating their potential in developing new therapeutic agents targeting this receptor (Tenbrink et al., 1994).
Anti-Lung Cancer Activity
- Research Context : Novel fluoro-substituted benzo[b]pyran derivatives were synthesized and tested against various human cancer cell lines.
- Key Findings : The synthesized compounds showed significant anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).
Antibacterial Agents
- Research Context : Synthesis of acetamide derivatives as antibacterial agents.
- Key Findings : The newly synthesized compounds displayed significant antibacterial activity, suggesting their potential as therapeutic agents in treating bacterial infections (Ramalingam et al., 2019).
Antipsychotic Agents
- Research Context : Investigation of novel 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols as potential antipsychotic agents.
- Key Findings : These compounds demonstrated antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, offering a new approach to antipsychotic drug development (Wise et al., 1987).
Analgesic Agents
- Research Context : Synthesis and evaluation of (indol-3-yl)alkylamides for analgesic properties.
- Key Findings : Certain compounds in this series exhibited promising analgesic properties, rivaling reference drugs like flupirtine, ibuprofen, and diclofenac, suggesting their potential as effective pain relievers (Fouchard et al., 2001).
properties
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[(3-chloro-4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN4O4/c23-15-8-13(3-5-16(15)24)10-25-20(29)11-28-7-1-2-17(28)22-26-21(27-32-22)14-4-6-18-19(9-14)31-12-30-18/h1-9H,10-12H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACABBMSDVXSCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CN4CC(=O)NCC5=CC(=C(C=C5)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

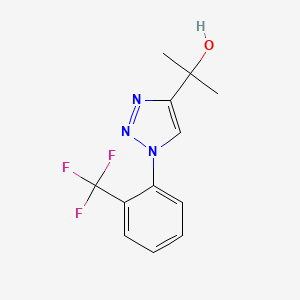
![N-([2,3'-bipyridin]-4-ylmethyl)-2-methylbenzamide](/img/structure/B2735282.png)

![Tert-butyl 4-[1-(4-methylphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate](/img/structure/B2735285.png)
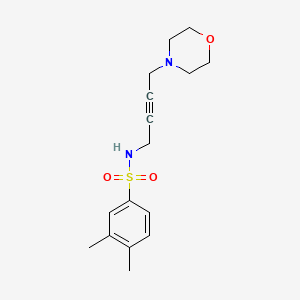
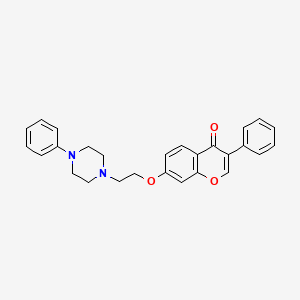


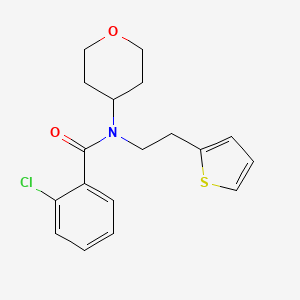

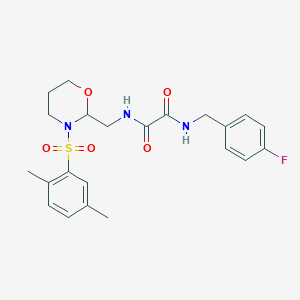
![2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B2735299.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2735301.png)
